Nevanimibe

Descripción general

Descripción

Nevanimibe es un fármaco de molécula pequeña que se ha investigado por sus posibles efectos terapéuticos en varios trastornos relacionados con las glándulas suprarrenales. Se sabe que inhibe la enzima esterol O-aciltransferasa 1, que juega un papel crucial en el metabolismo del colesterol. This compound ha mostrado ser prometedor en la reducción de la esteroidogénesis suprarrenal y la inducción de apoptosis en las células adrenocorticales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de nevanimibe implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Las técnicas avanzadas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Nevanimibe experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución en las que se sustituyen átomos o grupos específicos por otros.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo de la modificación deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados modificados de this compound con grupos funcionales alterados, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Applications in Congenital Adrenal Hyperplasia

1. Treatment of Classic Congenital Adrenal Hyperplasia (CAH)

Classic CAH is primarily caused by a deficiency in the enzyme steroid 21-hydroxylase, leading to excessive production of adrenal androgens. Nevanimibe's mechanism allows it to potentially lower androgen levels while enabling reduced glucocorticoid dosing, thus mitigating the side effects associated with high-dose glucocorticoid therapy .

Clinical Studies

- Phase 2 Study : A multicenter trial evaluated the efficacy and safety of this compound in adults with uncontrolled classic CAH. Patients received varying doses (125 to 1000 mg twice daily) over a period of two weeks. Results indicated that this compound significantly decreased 17-hydroxyprogesterone (17-OHP) levels, a key biomarker for androgen excess, within two weeks of treatment .

- Phase 2b Trial : Following encouraging results from initial studies, a Phase 2b trial was initiated to further assess the long-term efficacy and safety of this compound at higher doses (up to 2000 mg twice daily) over a 12-week period. This trial aims to enroll approximately 24 adult patients and will focus on achieving target 17-OHP levels .

| Study Phase | Patient Population | Dose Range | Duration | Key Findings |

|---|---|---|---|---|

| Phase 2 | Adults with CAH | 125-1000 mg BID | 2 weeks | Significant decrease in 17-OHP levels; gastrointestinal side effects noted |

| Phase 2b | Adults with CAH | Up to 2000 mg BID | 12 weeks | Ongoing study; aims for improved hormonal control |

Applications in Cushing's Syndrome

This compound is also being investigated for its potential use in treating endogenous Cushing's syndrome, characterized by excessive cortisol production. The compound's ability to inhibit steroidogenesis may provide a novel therapeutic approach for patients who do not respond adequately to existing treatments.

Clinical Trials

- Ongoing Studies : Clinical trials are currently evaluating this compound for its efficacy in lowering cortisol levels in patients with Cushing's syndrome. The pharmacokinetics and safety profile are being monitored closely as part of these studies .

Case Studies and Efficacy Insights

A notable case study involved a cohort of patients treated with this compound who demonstrated varying degrees of reduction in androgen levels. Two subjects achieved the primary endpoint of reduced 17-OHP levels while others experienced substantial decreases ranging from 27% to 72% during treatment . These findings underscore the potential of this compound as an adjunctive therapy in managing CAH.

Mecanismo De Acción

Nevanimibe ejerce sus efectos inhibiendo la enzima esterol O-aciltransferasa 1. Esta enzima es responsable de la esterificación del colesterol, un paso clave en el metabolismo del colesterol. Al inhibir esta enzima, this compound reduce la síntesis de esteroides suprarrenales e induce la apoptosis en las células adrenocorticales. Los objetivos moleculares y las vías implicadas incluyen la reducción de la formación de ésteres de colesterol y la activación de las vías apoptóticas .

Comparación Con Compuestos Similares

Nevanimibe es único en su inhibición específica de la esterol O-aciltransferasa 1. Los compuestos similares incluyen:

Pyripyropene A: Otro inhibidor de la esterol O-aciltransferasa 1, pero con diferentes características estructurales y mecanismos de unión.

Avasimibe: Un inhibidor de la acil-coenzima A:colesterol aciltransferasa, con efectos más amplios sobre el metabolismo del colesterol.

F12511: Un compuesto con efectos inhibitorios similares sobre la esterol O-aciltransferasa 1, pero con diferentes propiedades farmacocinéticas

This compound destaca por su objetivo específico de la esteroidogénesis suprarrenal y sus posibles aplicaciones terapéuticas en trastornos relacionados con las glándulas suprarrenales .

Actividad Biológica

Nevanimibe, also known as ATR-101, is a novel compound that functions primarily as an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential implications for treatment.

This compound inhibits ACAT1, which plays a crucial role in cholesterol esterification. By blocking this enzyme, this compound decreases the synthesis of cholesteryl esters, thereby reducing the substrate available for steroid hormone production in the adrenal cortex. This inhibition leads to a decrease in adrenal steroidogenesis across multiple pathways, including glucocorticoids and androgens. The structural interactions between this compound and ACAT1 have been elucidated through cryo-electron microscopy studies, revealing that this compound binds within the catalytic cavity of ACAT1, sterically hindering substrate access to the active site .

Phase 2 Studies in Congenital Adrenal Hyperplasia

Recent clinical studies have investigated the efficacy of this compound in patients with classic CAH. A Phase 2 multicenter study demonstrated that this compound significantly reduced levels of 17-hydroxyprogesterone (17-OHP), a key biomarker for androgen excess, within two weeks of treatment. The study involved ten adults who were administered varying doses of this compound (125 mg to 1000 mg) twice daily. Results indicated that two subjects met the primary endpoint of achieving 17-OHP levels below twice the upper limit of normal (ULN), while five others experienced reductions ranging from 27% to 72% .

Table 1: Summary of Phase 2 Study Results for this compound in CAH

| Dose Level (mg) | Number of Subjects | % Change in 17-OHP | Responders |

|---|---|---|---|

| 125 | 10 | - | - |

| 250 | - | - | - |

| 500 | - | - | - |

| 750 | - | - | - |

| 1000 | - | - | - |

Note: Specific percentage changes and responder rates are derived from individual patient data reported in studies.

Phase 1 Study in Adrenocortical Carcinoma

In a separate Phase 1 study involving patients with metastatic ACC, this compound was evaluated for its safety and pharmacokinetics. Patients received escalating doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day. Although no complete or partial responses were observed, approximately 27% of patients exhibited stable disease after two months of treatment. The most common adverse effects were gastrointestinal disorders, underscoring the need for careful monitoring during treatment .

Case Studies

Case Study: Efficacy in CAH Management

One notable case involved a patient with classic CAH who had previously struggled with high glucocorticoid doses to manage elevated androgen levels. After initiating treatment with this compound at a dose of 500 mg twice daily, the patient experienced a marked decrease in serum 17-OHP levels within two weeks, allowing for a subsequent reduction in glucocorticoid therapy without compromising androgen control.

Case Study: Adverse Effects Monitoring

In another instance involving ACC patients treated with this compound, careful observation revealed that while gastrointestinal side effects were prevalent, they were manageable and did not lead to significant discontinuation rates. This highlights the importance of patient education regarding potential side effects and their management strategies.

Propiedades

IUPAC Name |

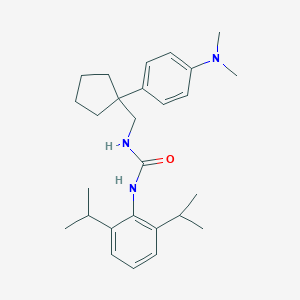

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKNCEXEVUFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928286 | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133825-80-6 | |

| Record name | Nevanimibe [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevanimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVANIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.